Idelalisib
Overview
Description
Idelalisib is a medication used to treat certain blood cancers, specifically chronic lymphocytic leukemia, follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma . It acts as a phosphoinositide 3-kinase inhibitor, targeting the delta isoform of the enzyme phosphoinositide 3-kinase . This compound was developed by Gilead Sciences and is administered orally .
Mechanism of Action
Target of Action
Idelalisib, a potent small molecule inhibitor, primarily targets the delta isoform of phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K . This enzyme, often referred to as PI3Kδ, is highly expressed in malignant lymphoid B-cells . PI3Kδ plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its primary target, PI3Kδ, by inhibiting its enzymatic activity . This inhibition disrupts several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects several biochemical pathways. It induces apoptosis of malignant cells and inhibits B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signaling . These pathways are involved in the trafficking and homing of B-cells to the lymph nodes and bone marrow . By disrupting these pathways, this compound can limit the growth and survival of malignant B-cells .
Result of Action
The molecular and cellular effects of this compound’s action are significant. By inhibiting PI3Kδ, this compound induces apoptosis of malignant cells . It also reduces cell viability by inhibiting chemotaxis and adhesion of lymphoma cells . Furthermore, it disrupts several cell signaling pathways, leading to reduced cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
Idelalisib binds to the ATP-binding pocket of PI3K delta . It is a reversible inhibitor that binds noncovalently to the kinase . The compound’s potency and selectivity are due to its specific binding interactions with PI3K delta .
Cellular Effects
The effects of this compound on cellular immune responses have been studied using T and natural killer (NK) cells from healthy donor peripheral blood . The compound influences cell function by altering proliferative behavior, cytokine secretion, and cytotoxic capacity .
Molecular Mechanism
This compound exerts its effects at the molecular level through ATP-competitive inhibition . It binds reversibly and noncovalently to the kinase . The crystal structure of this compound bound to the p110 delta subunit of PI3K delta helps explain the potency and selectivity of the compound .
Temporal Effects in Laboratory Settings
Its reversible and noncovalent binding to the kinase suggests potential for changes in its effects over time .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway, which regulates metabolism, cell growth and proliferation, motility, and differentiation . The compound interacts with the catalytic subunit of PI3K delta .
Preparation Methods
The synthesis of Idelalisib involves several steps. One of the key steps includes the reaction of 2-fluoro-6-nitro-N-phenylbenzamide with zinc powder in the presence of ammonium formate solution . This reaction is carried out in a mixture of methanol and dichloromethane at ambient temperature for 4-5 hours . The industrial production methods for this compound are not extensively documented in the public domain.
Chemical Reactions Analysis
Idelalisib undergoes various chemical reactions, including:
Oxidation: It is metabolized primarily by aldehyde oxidase and to a lesser extent by cytochrome P450 3A4.
Reduction: There is limited information on reduction reactions involving this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its fluorine atom.
Common reagents and conditions used in these reactions include aldehyde oxidase, cytochrome P450 3A4, and various solvents such as methanol and dichloromethane . The major products formed from these reactions include inactive metabolites such as GS-563117 .
Scientific Research Applications
Idelalisib has several scientific research applications:
Comparison with Similar Compounds
Idelalisib is compared with other PI3K inhibitors such as Copanlisib and Venetoclax . Copanlisib is a pan-class I PI3K inhibitor with preferred activity toward PI3K alpha and PI3K delta . Venetoclax, on the other hand, is a B-cell lymphoma 2 (BCL2) inhibitor . While this compound is highly selective for the delta isoform of PI3K, Copanlisib targets multiple isoforms, and Venetoclax targets a different pathway altogether . This selectivity makes this compound unique in its mechanism of action and therapeutic applications .
Similar compounds include:
Copanlisib: A pan-class I PI3K inhibitor with activity toward PI3K alpha and PI3K delta.
Venetoclax: A BCL2 inhibitor used in the treatment of chronic lymphocytic leukemia and other lymphomas.
This compound’s unique selectivity for the delta isoform of PI3K sets it apart from these similar compounds, making it a valuable addition to targeted cancer therapies .
Properties
IUPAC Name |
5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSDAJWBUCMOAH-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007266 | |
Record name | Idelalisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions | |
Record name | Idelalisib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability., Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability. | |
Record name | Idelalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idelalisib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
870281-82-6, 1146702-54-6 | |
Record name | Idelalisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870281-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idelalisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAL 101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146702546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idelalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idelalisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDELALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57I8T5M0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Idelalisib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Idelalisib?
A1: this compound acts as a potent and selective inhibitor of the phosphatidylinositol 3-kinase δ (PI3Kδ) isoform. [, ] This enzyme plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). [, , ] By blocking PI3Kδ, this compound disrupts downstream signaling cascades essential for B-cell survival, proliferation, and tissue homing. [, ]
Q2: How does this compound's inhibition of PI3Kδ affect downstream signaling pathways in B-cells?
A2: this compound's inhibition of PI3Kδ primarily affects the AKT/mTOR pathway, a major downstream effector of PI3K signaling. [, ] Studies have shown that this compound effectively reduces the phosphorylation of AKT, a key serine/threonine kinase involved in cell survival and growth. [] This, in turn, leads to decreased phosphorylation of downstream targets such as S6 ribosomal protein (S6RP), further hindering B-cell growth and proliferation. []
Q3: How does this compound affect the transcription and translation processes in mantle cell lymphoma (MCL)?
A3: Research indicates that, similar to its action in solid tumors, this compound influences gene transcription and protein translation in MCL. [] It inhibits global RNA and protein synthesis by affecting the PI3K/Akt pathway. [] Specifically, this compound has been shown to reduce the levels of short-lived survival proteins, like MCL1 and cyclin D1, by impacting the phosphorylation status of key translation regulators like p70S6K and PRAS40. []
Q4: How effective is this compound in treating relapsed/refractory CLL?
A5: Clinical trials have demonstrated this compound's efficacy in treating relapsed/refractory CLL, particularly when combined with anti-CD20 antibodies like Rituximab or Ofatumumab. [, , ] In a Phase III trial, the combination of this compound and Rituximab yielded an overall response rate of 81% in heavily pretreated patients with relapsed CLL. [] Furthermore, the median progression-free survival was not reached in the this compound arm at the time of the first interim analysis. []
Q5: Can activating mutations in the MAPK pathway contribute to this compound resistance?
A6: Yes, recent research suggests that activating mutations in genes involved in the MAPK pathway, specifically BRAF, MAP2K1, and KRAS, might confer resistance to PI3K inhibitors, including this compound. [] These mutations were exclusively found in non-responding CLL patients treated with PI3K inhibitors, suggesting a potential mechanism of primary resistance. []
Q6: Are there other mechanisms of resistance to this compound?
A7: Besides activating MAPK mutations, other resistance mechanisms have been identified. For instance, in a study using the lymphoma cell line TMD8, acquired resistance to the BTK inhibitor Ibrutinib was linked to mutations in the A20 gene. [] While this compound showed reduced potency in these A20 mutant cells, combining it with the next-generation BTK inhibitor GS-4059 partially restored sensitivity. [] This suggests that combination therapies targeting alternative pathways might offer a strategy to overcome specific resistance mechanisms.
Q7: What are some common adverse events associated with this compound treatment?
A8: Clinical trials have reported several adverse events associated with this compound, with the most common being diarrhea/colitis, transaminitis (elevated liver enzymes), and pneumonitis. [, , ] The incidence of these side effects appears to be higher in untreated patients compared to those who have received prior therapies. []
Q8: What is the potential explanation for the higher incidence of this compound-related toxicities in untreated patients?
A9: Although paradoxical, the higher toxicity in untreated patients might be attributed to an immunological mechanism. [] this compound's target, PI3Kδ, is crucial for regulatory T cell function. [] As regulatory T cells help suppress excessive immune responses, inhibiting PI3Kδ could disrupt their function, potentially leading to immune-related adverse events like colitis, hepatitis, and pneumonitis, particularly in individuals with a more robust immune system. []
Q9: How can this compound therapy be optimized in the future?
A10: Optimizing this compound therapy requires addressing both efficacy and toxicity. One approach involves identifying biomarkers to predict treatment response and potential adverse events. [, ] For instance, pre-treatment Th17 levels in CLL patients might correlate with this compound-associated colitis and extended survival, suggesting a potential biomarker for both response and toxicity. [] Furthermore, exploring combination therapies with other targeted agents, like BTK inhibitors or BET inhibitors, could enhance efficacy and potentially overcome resistance mechanisms. [, ]
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